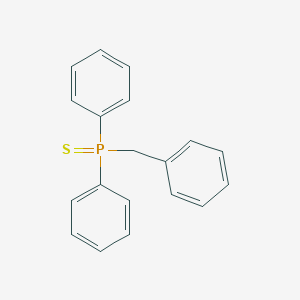![molecular formula C11H17NO B106204 4-[(Dimethylamino)methyl]-2,5-dimethylphenol CAS No. 16819-05-9](/img/structure/B106204.png)
4-[(Dimethylamino)methyl]-2,5-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Dimethylamino)methyl]-2,5-dimethylphenol, commonly known as DMAP, is a chemical compound that is widely used in scientific research. It is a tertiary amine and phenol derivative that has a broad range of applications in various fields of chemistry and biology. DMAP is known for its ability to catalyze esterification and acylation reactions, and it has been extensively used as a catalyst in organic synthesis.
Mécanisme D'action
DMAP acts as a nucleophilic catalyst in organic synthesis. It facilitates the reaction by forming an intermediate complex with the reactants, which lowers the activation energy required for the reaction to occur. DMAP also stabilizes the intermediate complex by forming hydrogen bonds with the reactants, which enhances the reaction rate.
Effets Biochimiques Et Physiologiques
DMAP has been shown to have some biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic effects in animal models. DMAP has also been shown to inhibit the growth of some cancer cell lines, although the mechanism of action is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
DMAP has several advantages as a catalyst in organic synthesis. It is a highly effective catalyst that is relatively inexpensive and easy to use. DMAP is also compatible with a wide range of reaction conditions and substrates. However, DMAP has some limitations as a catalyst. It can be toxic and corrosive, and it can react with some substrates to form unwanted by-products.
Orientations Futures
There are several future directions for research on DMAP. One area of research is the development of new catalysts that are more efficient and selective than DMAP. Another area of research is the application of DMAP in the synthesis of complex natural products, which could lead to the discovery of new drugs and therapeutic agents. Additionally, research could be conducted on the biochemical and physiological effects of DMAP, which could provide insights into its potential therapeutic applications.
Méthodes De Synthèse
DMAP can be synthesized by reacting 2,5-dimethylphenol with formaldehyde and dimethylamine in the presence of a catalyst such as sodium hydroxide. The reaction yields DMAP as a white crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
DMAP has been extensively used in scientific research as a catalyst in organic synthesis. It is widely used in the synthesis of esters, amides, and peptides. DMAP is also used as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It has been shown to be an effective catalyst in the synthesis of chiral compounds, which are important in the pharmaceutical industry.
Propriétés
Numéro CAS |
16819-05-9 |
|---|---|
Nom du produit |
4-[(Dimethylamino)methyl]-2,5-dimethylphenol |
Formule moléculaire |
C11H17NO |
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
4-[(dimethylamino)methyl]-2,5-dimethylphenol |
InChI |
InChI=1S/C11H17NO/c1-8-6-11(13)9(2)5-10(8)7-12(3)4/h5-6,13H,7H2,1-4H3 |
Clé InChI |
UXJAGSSVZDVPFB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1O)C)CN(C)C |
SMILES canonique |
CC1=CC(=C(C=C1O)C)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[3.3.1]nonan-9-one](/img/structure/B106122.png)
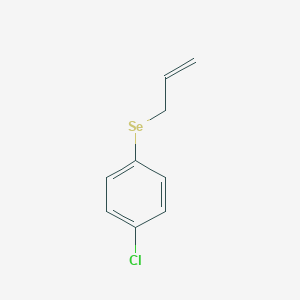
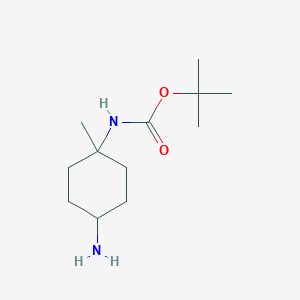
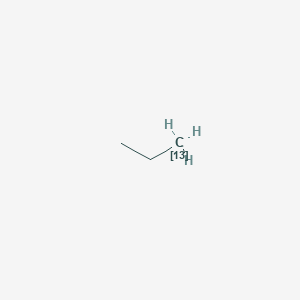

![2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione](/img/structure/B106132.png)

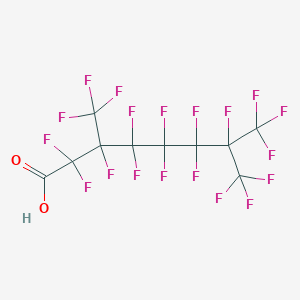
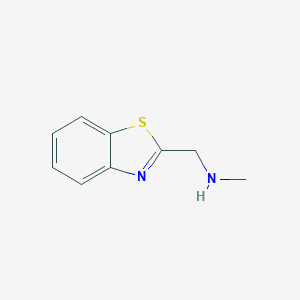
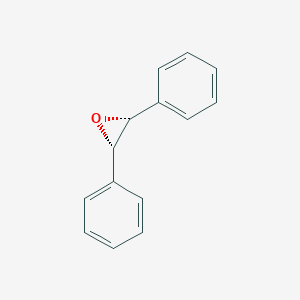
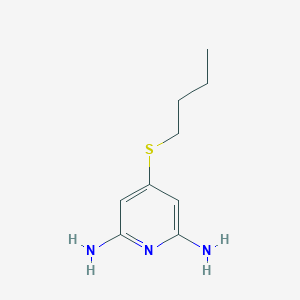
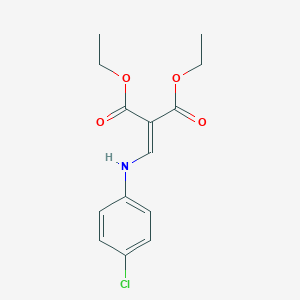
![1-[(E)-2-nitroprop-1-enyl]naphthalene](/img/structure/B106152.png)
